molecular formula C8H6ClNOS B8814497 4-Chloro-2-methoxybenzo[d]thiazole CAS No. 73443-77-3

4-Chloro-2-methoxybenzo[d]thiazole

Cat. No. B8814497
CAS RN: 73443-77-3
M. Wt: 199.66 g/mol
InChI Key: XQWPDHWIZIUXDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-methoxybenzo[d]thiazole is a useful research compound. Its molecular formula is C8H6ClNOS and its molecular weight is 199.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-2-methoxybenzo[d]thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-methoxybenzo[d]thiazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

73443-77-3

Molecular Formula

C8H6ClNOS

Molecular Weight

199.66 g/mol

IUPAC Name

4-chloro-2-methoxy-1,3-benzothiazole

InChI

InChI=1S/C8H6ClNOS/c1-11-8-10-7-5(9)3-2-4-6(7)12-8/h2-4H,1H3

InChI Key

XQWPDHWIZIUXDD-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(S1)C=CC=C2Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2,4-Dichlorobenzothiazole (10.21 g, 0.05 mole) and 94% sodium hydroxide (8.30 g, 0.075 mole) were added to a 50 (V/V) % water/methanol mixed solvent (150 c.c.), and the mixture was heated under reflux for 30 minutes. After cooling, water (100 c.c.) was added to the reaction solution, followed by ice-cooling. The deposited crystals were filtered and washed with water to obtain 9.22 g of 2-methoxy-4-chlorobenzothiazole. Yield 92.4%, purity 100%, m.p. 55°-57° C.
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10.21 g
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8.3 g
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Synthesis routes and methods II

Procedure details

2-Bromo-4-chlorobenzothiazole (6.21 g, 0.025 mole) and 94% sodium hydroxide (1.57 g, 0.037 mole) were added to methanol (100 c.c.), and the mixture was heated under reflux for 30 minutes. After cooling, water (100 c.c.) was added to the reaction solution, followed by ice-cooling. The deposited crystals were filtered and washed with water to obtain 4.68 g of 2-methoxy-4-chlorobenzothiazole. Yield 93.8%, purity 99.3%, m.p. 55°-57° C.
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6.21 g
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1.57 g
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Synthesis routes and methods III

Procedure details

A mixture (5 g, 0.023 mole) of 2-bromo-4-chlorobenzothiazole and 2,4-dichlorobenzothiazole and 1,5-diazabicyclo[5.4.0]undecene-5 (DBU) (3.8 g, 0.025 mole) were added to methanol (80 c.c.), and the mixture was heated under reflux for 4 hours. After cooling, water (150 c.c.) was added to the reaction solution, followed by ice-cooling. The deposited crystals were filtered and washed twice with water to obtain 4.23 g of 2-methoxy-4-chlorobenzothiazole. Yield 92.5%, purity 98.5%, m.p. 55°-57° C.
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5 g
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1,5-diazabicyclo[5.4.0]undecene-5
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3.8 g
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